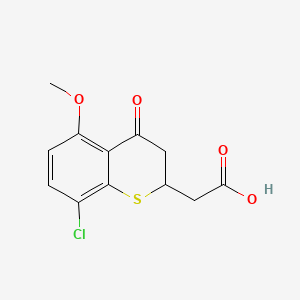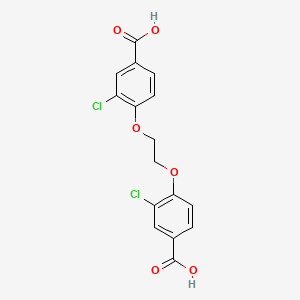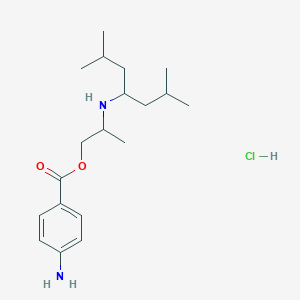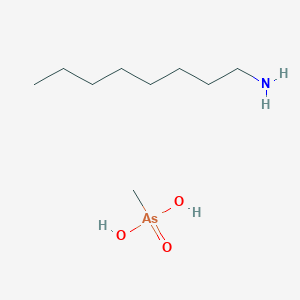
Octylammonium methanearsonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octylammonium methanearsonate is a chemical compound with the molecular formula C9H24AsNO3. It is composed of an octylammonium cation and a methanearsonate anion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octylammonium methanearsonate typically involves the reaction of octylamine with methanearsonic acid. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{CH}_3\text{AsO}_3\text{H}_2 + \text{C}8\text{H}{17}\text{NH}_2 \rightarrow \text{C}8\text{H}{17}\text{NH}_3\text{CH}_3\text{AsO}_3 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Octylammonium methanearsonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The methanearsonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenate compounds, while reduction may produce arsenite compounds.
Applications De Recherche Scientifique
Octylammonium methanearsonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of octylammonium methanearsonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octylammonium chloride
- Methanearsonic acid
- Octylamine
Comparison
Octylammonium methanearsonate is unique due to its combination of an octylammonium cation and a methanearsonate anion. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. For example, octylammonium chloride lacks the arsenic component, while methanearsonic acid does not have the octylammonium group.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable reagent in scientific research and industrial processes. Further studies are needed to fully explore its potential and expand its applications.
Propriétés
Numéro CAS |
6379-37-9 |
|---|---|
Formule moléculaire |
C9H24AsNO3 |
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
methylarsonic acid;octan-1-amine |
InChI |
InChI=1S/C8H19N.CH5AsO3/c1-2-3-4-5-6-7-8-9;1-2(3,4)5/h2-9H2,1H3;1H3,(H2,3,4,5) |
Clé InChI |
ZQNCPBWKWATILB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN.C[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


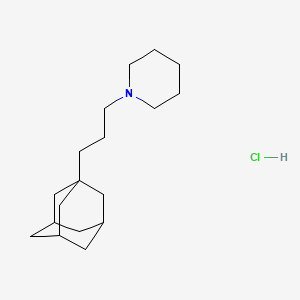
![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
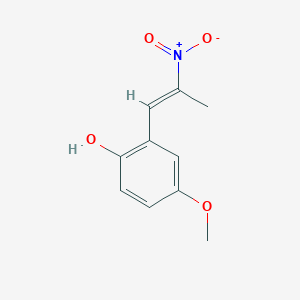
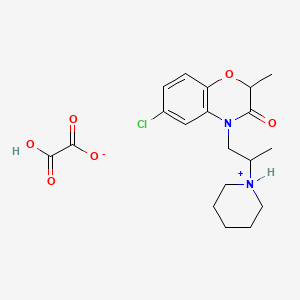
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)

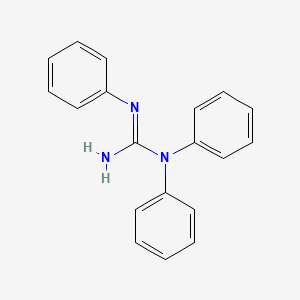
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)

